2-Ethyl-2-methylbutanamide
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Overview
Description
2-Ethyl-2-methylbutanamide is an organic compound belonging to the amide family It is characterized by the presence of an amide functional group (-CONH2) attached to a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylbutanamide typically involves the reaction of 2-Ethyl-2-methylbutanoic acid with ammonia or an amine. The reaction can be catalyzed by using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methylbutanamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Various alkyl halides can be used under basic conditions to introduce new substituents on the nitrogen atom.
Major Products Formed:
Hydrolysis: 2-Ethyl-2-methylbutanoic acid and ammonia or an amine.
Reduction: 2-Ethyl-2-methylbutylamine.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
2-Ethyl-2-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amide bond formation and hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylbutanamide involves its interaction with various molecular targets. The amide functional group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, where it may act as a substrate or inhibitor, affecting metabolic pathways.
Comparison with Similar Compounds
2-Methylbutanamide: Similar structure but lacks the ethyl group at the 2-position.
2-Ethylbutanamide: Similar structure but lacks the methyl group at the 2-position.
N,N-Dimethylbutanamide: Contains two methyl groups on the nitrogen atom, altering its reactivity and properties.
Uniqueness: 2-Ethyl-2-methylbutanamide is unique due to the presence of both ethyl and methyl groups at the 2-position, which can influence its steric and electronic properties. This structural uniqueness can lead to different reactivity and interactions compared to its analogs.
Properties
IUPAC Name |
2-ethyl-2-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-7(3,5-2)6(8)9/h4-5H2,1-3H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEFXFSJAOBEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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